molecular formula C13H13BrN2O3 B4638952 2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B4638952
M. Wt: 325.16 g/mol
InChI Key: BTNIFCJMUYEPJB-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the bromophenoxy and oxazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in different reduced forms.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using reagents like sodium iodide or silver nitrate. This reaction often yields a variety of substituted products.

Scientific Research Applications

2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with cellular receptors or enzymes, while the oxazole ring can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide can be compared with other similar compounds, such as:

    2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.

    2-(4-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide: The methyl group can influence the compound’s steric properties and overall reactivity.

These comparisons highlight the unique features of this compound, particularly its bromine atom, which can significantly impact its chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-8-7-12(16-19-8)15-13(17)9(2)18-11-5-3-10(14)4-6-11/h3-7,9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNIFCJMUYEPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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